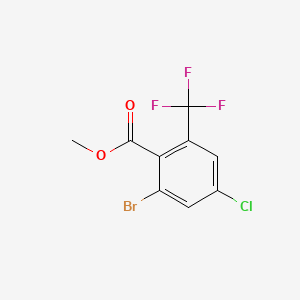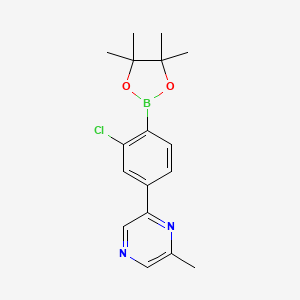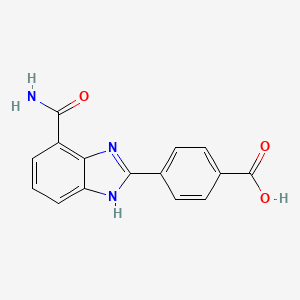
4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is a complex organic compound that features a unique combination of adamantane, tetrafluorobutane, and triphenylsulfonium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Aplicaciones Científicas De Investigación
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM has several scientific research applications:
Biology: Its unique structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the tetrafluorobutane and triphenylsulfonium groups contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful for research in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups and reactivity.
Tetrafluorobutane derivatives: Compounds like 1,1,2,2-tetrafluorobutane-1-ol have similar fluorinated butane structures but lack the adamantane and triphenylsulfonium components.
Triphenylsulfonium derivatives: Compounds such as triphenylsulfonium chloride share the triphenylsulfonium group but differ in their overall structure and applications.
Uniqueness
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from materials science to medicinal chemistry .
Propiedades
Fórmula molecular |
C33H34F4O5S2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
4-(adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C15H20F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;16-14(17,15(18,19)25(21,22)23)1-2-24-12(20)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,21,22,23)/q+1;/p-1 |
Clave InChI |
QQHMWZLUYBQCIJ-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
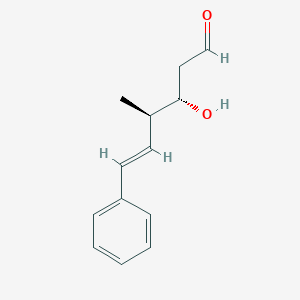
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
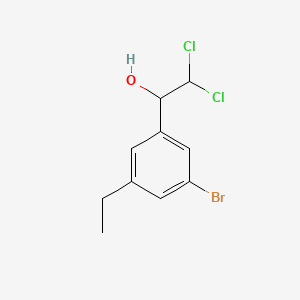
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
